Product packaging for Butyl glycidyl ether(Cat. No.:CAS No. 2426-08-6)

Butyl glycidyl ether

Cat. No.: B1197570
CAS No.: 2426-08-6
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Sciences

Butyl glycidyl (B131873) ether is characterized by its molecular formula C7H14O2 and a molecular weight of approximately 130.19 g/mol . wikipedia.orgfishersci.caontosight.aicenmed.com It typically presents as a colorless liquid with a characteristic or slightly irritating odor. wikipedia.orgontosight.ainih.gov Key physical properties include a density of 0.91 g/cm³ at 25 °C or 0.92 g/cm³ at 20°C, and a boiling point ranging from 164 °C to 186 °C. wikipedia.orgontosight.aiwikidata.org While it exhibits limited solubility in water (2% at 20 °C), BGE is readily soluble in various organic solvents such as acetone, ethanol, and toluene. wikipedia.orgontosight.ai

Table 1: Key Chemical and Physical Properties of Butyl Glycidyl Ether

PropertyValueSource
Chemical FormulaC7H14O2 wikipedia.orgontosight.ai
Molecular Weight130.19 g/mol fishersci.caontosight.ai
AppearanceColorless liquid wikipedia.orgontosight.ai
OdorIrritating / Characteristic wikipedia.orgnih.gov
Density0.91 g/cm³ (25 °C) / 0.92 g/cm³ (20 °C) wikipedia.orgontosight.ai
Boiling Point164 °C – 186 °C wikipedia.orgontosight.ai
Solubility in Water2% (20 °C) wikipedia.org
Solubility in Organic SolventsSoluble (acetone, ethanol, toluene) ontosight.ai

In chemical sciences, BGE's significance primarily stems from its role as a reactive diluent, particularly in epoxy resin systems. wikipedia.orgontosight.aicanada.ca Its epoxide functional group allows it to reduce the viscosity of uncured epoxy resins, thereby facilitating easier handling and processing. wikipedia.orgcanada.caiarc.fr Crucially, during the curing process, BGE participates in polymerization and cross-linking reactions, becoming covalently integrated into the final epoxy network. canada.caiarc.fr Beyond its use in epoxy formulations, BGE also functions as a chemical intermediate, an acid acceptor for stabilizing chlorinated solvents, and has been explored as a dye-dispersing agent, cotton or wool surface modifier, and dye-enhancing agent. canada.caiarc.fr Its classification as a High Production Volume chemical by the Organisation for Economic Co-operation and Development (OECD) underscores its industrial relevance and, consequently, its continued academic study. iarc.fr

Historical Context of Research on this compound

Early academic investigations into this compound date back to the mid-20th century. The first reported studies on its properties, particularly concerning its interactions with biological systems, were conducted by Hines et al. in 1965. Concurrently, BGE found early industrial application as a viscosity-reducing agent for epoxy resins, a role documented in literature from the 1960s (e.g., Patty, 1963) and further elaborated upon in subsequent decades (e.g., Bosch et al., 1985; Lee, 1989). iarc.fr Its synthesis typically involves the condensation of epichlorohydrin (B41342) with n-butyl alcohol, followed by a dehydrochlorination step to form the characteristic epoxide group. iarc.fr This established synthetic route and its utility in modifying polymer properties laid the groundwork for decades of subsequent research into its chemical behavior and applications.

Current State of Academic Inquiry and Research Gaps

Current academic inquiry into this compound continues to explore its established applications while also venturing into novel areas, particularly driven by demands for enhanced material properties and sustainable solutions.

One significant area of ongoing research involves the use of BGE in enhancing the thermo-mechanical properties of epoxy composites. Researchers are investigating how BGE, as a diluent, influences the performance of epoxy nanocomposite materials, especially for applications requiring exposure to high temperatures. mdpi.com For instance, BGE has been utilized in the development of novel solid-free epoxy resin systems designed for specific applications like the remediation of sustained casing pressure, where its viscosity-reducing capabilities are critical for injectability and low-temperature curing. mdpi.com Studies have shown that BGE can significantly reduce the viscosity of epoxy resins, with one study reporting a reduction from 35.7 Pa·s to less than 0.065 Pa·s with the addition of a viscosity reducer. mdpi.com

Table 2: Viscosity Reduction Effect of this compound on E-51 Epoxy Resin

Viscosity Reducer (5% wt)Viscosity of Resin Solution (Pa·s)Source
This compound (BGE)1.69 mdpi.com
Phenyl Glycidyl Ether2.15 mdpi.com
Ethylene Glycol Diglycidyl Ether2.06 mdpi.com
E-51 Epoxy Resin (no reducer)35.7 (initial) mdpi.com

A particularly innovative area of research involves the hydrophobization of bio-based polymers, such as arabinoxylan, with BGE to create stretchable thermoplastic materials. chalmers.seresearchgate.netchemrxiv.org This involves the opening of the BGE epoxide ring to incorporate alkoxy alcohols with terminal ethers into the hydroxyl groups of the biopolymer. chalmers.se This modification has enabled the production of melt-processable and stretchable thermoplastic films from arabinoxylan, a feat not previously achieved with single-step modified hemicelluloses. chalmers.se Research findings indicate that BGE-etherified arabinoxylan films can exhibit remarkable elongation, with reported values of 244% (±42) and 267% (±72) at specific oxidation levels. researchgate.netchemrxiv.org This superior elongation, and its relationship with molar substitution and glass-transition temperature (Tg), represents a novel finding in the field. researchgate.netchemrxiv.org

Current trends also indicate a growing demand for high-purity BGE, especially for specialized applications in the electronics and automotive sectors. archivemarketresearch.com Furthermore, sustainability concerns are driving research into greener manufacturing processes for BGE and the exploration of bio-based alternatives. archivemarketresearch.com The shift towards water-based and solvent-free coatings is also influencing BGE demand, prompting innovation in environmentally friendly formulations that effectively utilize BGE. archivemarketresearch.com

Despite these advancements, several research gaps remain. There are limited studies comparing the thermal and mechanical properties of BGE-containing epoxy nanocomposites, particularly concerning their performance in structures exposed to high temperatures. mdpi.com Additionally, the unprecedented superior elongation observed in BGE-modified arabinoxylan films, and its precise relationship with molar substitution and glass-transition temperature, presents an avenue for further in-depth investigation to fully elucidate the underlying mechanisms and optimize material properties. researchgate.netchemrxiv.org Addressing these gaps promises to further expand the utility and understanding of this compound in advanced material science and chemical engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1197570 Butyl glycidyl ether CAS No. 2426-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butoxymethyl)oxirane
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InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3
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InChI Key

YSUQLAYJZDEMOT-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCC1CO1
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Molecular Formula

C7H14O2
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Related CAS

25610-58-6
Record name Oxirane, 2-(butoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9024691
Record name Butyl glycidyl ether
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Molecular Weight

130.18 g/mol
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Physical Description

N-butyl glycidyl ether appears as colorless to pale yellow liquid with a strong, slightly unpleasant odor. Flash point approximately 164 °F. Denser than water. Vapors are heavier than air. Vapors may irritate the nose, throat and respiratory tract. Ingestion or inhalation may cause central nervous system depression. Liquid contact may severely irritate the eyes and skin. Prolonged contact with the skin may cause defatting and drying., Liquid, Colorless liquid with an irritating odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor.
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Boiling Point

327 °F at 760 mmHg (NTP, 1992), 164 °C, 327 °F
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Flash Point

130 °F (NTP, 1992), 54 °C, 54 °C (closed cup), 54 °C c.c., 130 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 20,000 mg/L at °C, Solubility in water, g/100ml at 20 °C: 2, 2%
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Density

0.91 (USCG, 1999) - Less dense than water; will float, 0.908 g/cu cm at 25 °C, Relative density (water = 1): 0.91, 0.91
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Vapor Density

3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 3.78
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Vapor Pressure

3.2 mmHg at 77 °F (NTP, 1992), 3.2 [mmHg], 3.2 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.43, 3 mmHg at 77 °F, (77 °F): 3 mmHg
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Color/Form

Clear, colorless liquid

CAS No.

2426-08-6, 25610-58-6
Record name N-BUTYL GLYCIDYL ETHER
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Synthesis and Mechanistic Pathways of Butyl Glycidyl Ether

Synthetic Methodologies for Butyl Glycidyl (B131873) Ether Production

Solid Acid Catalysts and Their Efficacy

Optimization of Synthetic Parameters (e.g., Temperature, Molar Ratios)

Optimization of synthetic parameters is crucial for maximizing yield, purity, and minimizing side reactions. Key parameters include the molar ratios of reactants, reaction temperature, and catalyst concentration.

Molar Ratios: The molar ratio of butanol to epichlorohydrin (B41342) significantly impacts the reaction outcome. Ratios ranging from 1:1 to 5:1 have been explored, with optimal ranges identified to balance yield and side reaction suppression google.com. For instance, a butanol to epichlorohydrin molar ratio of 2:1 to 3:1 is suggested to obtain optimized effects, restraining side reactions and improving the epoxy value of the final product google.com. Similarly, the ratio of epichlorohydrin to sodium hydroxide (B78521) in the subsequent ring-closing reaction is critical, with optimal ranges typically between 1:1 and 1:1.2 google.com.

Temperature: Reaction temperature plays a vital role in both the ring-opening and ring-closure steps. For the ring-opening reaction, temperatures between 50-60°C for approximately 4 hours have been reported when using an activated carbon immobilized boron trifluoride catalyst google.com. Other studies suggest a broader range of 60-130°C, with optimal temperatures often cited between 70-110°C, and particularly 80-100°C, when employing a perchlorate (B79767) solid acid catalyst google.com. The ring-closing reaction is typically conducted at lower temperatures, generally controlled between 35-45°C for about 6 hours google.comgoogle.com.

Catalyst Usage: The choice and amount of catalyst are integral to the efficiency and selectivity of the synthesis. Activated carbon immobilized boron trifluoride catalyst is effective in the ring-opening reaction, with a supported quantity of boron trifluoride between 5-20% and a catalyst usage of 0.5-2% of the total mass of reactants chemicalbook.comgoogle.com. Perchlorate solid acid catalysts have also been used, with consumption typically ranging from 0.05-0.5% of the reactant quality google.com.

The following table summarizes optimized synthetic parameters reported for Butyl Glycidyl Ether synthesis:

ParameterRange/Value (Reference 1)Range/Value (Reference 2)
Butanol:Epichlorohydrin2:1 – 3:1 (molar)1:1 – 5:1 (molar), optimal 1:1 – 2:1
Epichlorohydrin:NaOHNot explicitly stated for this catalyst1:1 – 1:1.2 (molar), optimal 1:1 – 1:1.1
Ring-Opening Temp.50-60°C60-130°C, optimal 70-110°C (most optimal 80-100°C)
Ring-Opening Time~4 hoursNot explicitly stated, but reaction finishes in 6h (example)
Ring-Closing Temp.35-45°C30-60°C, optimal 35-45°C
Ring-Closing Time~6 hoursNot explicitly stated, but reaction finishes in 7h (example)
Ring-Opening CatalystActivated carbon immobilized boron trifluoride (0.5-2% by mass)Perchlorate solid acid catalyst (0.05-0.5% by mass)

Reaction Mechanisms and Intermediate Formation

The synthesis of this compound proceeds through a well-defined two-step reaction mechanism google.comd-nb.info.

The first step involves the ring-opening reaction of epichlorohydrin. This is typically initiated by the nucleophilic attack of butanol on the epoxide ring of epichlorohydrin canada.cagoogle.comgoogle.comd-nb.info. In the presence of an acid catalyst, the epoxide oxygen is activated, making the carbon atoms more susceptible to nucleophilic attack researchgate.net. The deprotonated alcohol (alkoxide) acts as the nucleophile, leading to the opening of the epoxide ring d-nb.info. Some proposed mechanisms suggest that two concerted SN2 reactions occur during the ring opening and closing of the epoxide group, where the deprotonated alcohol acts as a nucleophile and the chloride ion as a leaving group chalmers.se.

The second step is the ring-closure reaction. The intermediate formed in the first step undergoes an intramolecular nucleophilic substitution, where the alkoxide moiety attacks the carbon bearing the chlorine atom, leading to the elimination of a chloride ion and the formation of a new epoxide ring d-nb.info. This dehydrochlorination step is typically facilitated by a strong base, such as sodium hydroxide canada.cachemicalbook.comgoogle.comgoogle.comwikipedia.org. The formation of a halide salt (e.g., sodium chloride) drives this reaction forward d-nb.info.

During the initial ring-opening reaction, an intermediate compound known as butyl chlorohydrin ether (or chloropharin ether) is formed canada.cachemicalbook.comiarc.frgoogle.comgoogle.comwikipedia.org. This intermediate is a crucial precursor to the final glycidyl ether product. For example, the reaction between butanol and epichlorohydrin yields butyl chlorohydrin ether, which subsequently undergoes ring-closure chemicalbook.comgoogle.com.

Several side reactions can occur during the synthesis of this compound, impacting the purity and yield of the final product. These include:

Epoxide Ring Opening and Addition Reactions: In aqueous solutions, side reactions such as the ring-opening addition of the epoxide group can occur, influencing synthesis yield google.com.

Dimerization: Dimerization is a common side reaction, particularly during liquid-phase synthesis of glycidyl ethers .

Proton Abstraction: In anionic ring-opening polymerization of monosubstituted epoxides, proton abstraction can occur as a side reaction rsc.org.

Formation of Non-Cyclic Byproducts: In some polymerization systems involving glycidyl ethers, the formation of non-cyclic byproducts is common researchgate.net.

Purity considerations are paramount for industrial applications of this compound. Strategies to mitigate side reactions and enhance purity include:

Catalyst Selection: The use of specific catalysts, such as activated carbon immobilized boron trifluoride, can increase the selectivity for the main ring-opening reaction, reducing side reactions and resulting in this compound with a high epoxy value and low organic chlorine content chemicalbook.comgoogle.com.

Molar Ratio Control: Maintaining optimal molar ratios of reactants can help restrain side reactions, though excessive amounts of certain reactants (e.g., butanol) might lead to poor yields and increased energy consumption for recovery google.com.

Anhydrous Conditions: Performing reactions under anhydrous conditions can significantly reduce the formation of byproducts google.com.

Temperature Control: Precise temperature control during both ring-opening and ring-closure steps is essential to suppress side reactions and ensure the reaction proceeds towards the main product google.com.

Solvent Choice: The use of aprotic solvents can prevent epoxide ring opening and other side reactions in some glycidyl ether functionalization processes .

Advanced Techniques: Techniques like gas-phase hydrolysis have been described to minimize dimerization byproducts during synthesis .

Polymerization Science and Applications of Butyl Glycidyl Ether

Role as a Reactive Diluent in Epoxy Resin Systems

Epoxy resins are inherently viscous materials, and their high viscosity can impede workability and filler dispersion. Butyl glycidyl (B131873) ether functions as a monofunctional reactive diluent, specifically designed to reduce the viscosity of these resin systems while largely maintaining their performance and properties after curing. fishersci.ca BGE is compatible with various types of epoxy resins across all concentrations and can be effectively cured with a wide range of epoxy hardeners.

Impact on Viscosity Reduction in Uncured Resins

The primary role of butyl glycidyl ether as a reactive diluent is to significantly lower the viscosity of uncured epoxy resins, thereby enhancing their handling characteristics. wikidata.orgfishersci.co.ukdntb.gov.ua This reduction in viscosity improves workability, facilitates better wetting of fillers and substrates, and aids in reinforcement wetting properties. fishersci.ca For instance, the addition of BGE is particularly beneficial for formulating solvent-free coatings and laminating systems. fishersci.ca

Research has demonstrated the substantial impact of BGE on viscosity. For example, a study showed that incorporating 20 weight percent (wt%) of this compound into a diglycidyl ether of bisphenol-A (DGEBA) epoxy system reduced the prepolymer viscosity by 97% at room temperature, from 4.12 Pa·s to 0.13 Pa·s.

Table 1: Viscosity Reduction of Bisphenol A Diglycidyl Ether (EEW=190) with this compound fishersci.ca

This compound (Weight Percent)Mix Viscosity at 25°C (mPa·s)
5%2,000
10%500
15%350
20%150

Participation in Polymerization and Cross-Linking Reactions

Unlike non-reactive diluents, this compound contains an active epoxy group, enabling it to participate directly in the curing reaction of epoxy resin systems. dntb.gov.ua During the curing process, BGE becomes covalently bound into the epoxy network due to the presence of its epoxide functional group, forming a homogeneous system. dntb.gov.ua This participation in polymerization and cross-linking reactions is crucial, as it ensures that the diluent is integrated into the final polymer structure, minimizing loss of properties that might occur with non-reactive diluents. fishersci.ca Higher proportions of BGE can impart flexibility to the cured system and may affect the glass transition temperature. Studies have shown that while BGE effectively reduces viscosity, it does not significantly contribute to a loss of physical performance in the cured epoxy resins. fishersci.ca

Mechanisms of Polymerization Involving this compound

Beyond its role as a reactive diluent, this compound is also a monomer capable of undergoing various polymerization mechanisms, contributing to the formation of specialized polymeric materials.

Cationic Photopolymerization with this compound

This compound, along with other oxirane monomers, can undergo cationic ring-opening photopolymerization. This process is typically initiated by photosensitive onium salts, such as diaryliodonium, triarylsulfonium, or ferrocenium (B1229745) salts, with diphenyliodonium (B167342) hexafluorophosphate (B91526) being a common example. Upon irradiation with light of a suitable wavelength (e.g., between 180 nm and 600 nm), these photoinitiators dissociate to generate strong Brønsted acids. These strong acids then protonate the glycidyl ether group, initiating the ring-opening polymerization of the epoxide monomer. This one-step photopolymerization procedure allows for the synthesis of polymer networks, often resulting in transparent films.

Zwitterionic Ring Expansion Polymerization

Zwitterionic ring expansion polymerization (ZREP) is a specialized technique used for the synthesis of cyclic polymers from cyclic monomers. This polymerization method proceeds through the formation of a zwitterionic intermediate, where the growing polymer chain possesses both a positively and a negatively charged group. Tert-butyl glycidyl ether (tBGE), an isomer of this compound, has been successfully polymerized via this mechanism to generate cyclic polyethers.

Use of B(C6F5)3 as Catalyst

A key catalyst in the zwitterionic ring expansion polymerization of glycidyl monomers, including tert-butyl glycidyl ether, is tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This compound functions as a Lewis acid, initiating an electrophilic ZREP (eZREP) mechanism that leads to the growth of macrozwitterionic propagating chains.

Research into the polymerization of tBGE with B(C6F5)3 has explored various reaction conditions, including different solvents, monomer-to-initiator ratios, monomer concentrations, and temperatures. A common observation in these studies is the formation of a bimodal molecular weight distribution. This bimodal distribution is attributed to the cyclization of shorter chains, with subsequent chain elongation leading to the formation of higher molecular weight cyclic polymers, particularly when conducted in cyclohexane (B81311) or under bulk conditions.

The formation of non-cyclic byproducts is also a common occurrence in these systems. To achieve high topological purity, techniques such as preparative gel permeation chromatography have been employed to isolate low molecular weight cyclic chains (e.g., Mn = 0.7 kDa, dispersity (Ð) = 1.1). Furthermore, click scavenging protocols have been utilized to eliminate non-cyclic byproducts from higher molecular weight fractions (e.g., Mn = 3 kDa, Ð = 1.3), yielding pure cyclic chains. Mechanistic investigations, including density functional theory (DFT) calculations, have been performed to understand the formation of zwitterionic intermediates and the transfer reaction to the monomer, which influences chain growth through the attack of the glycidyl oxygen of the monomer on the growing chain.

Formation of Cyclic and Linear Chains

The polymerization of glycidyl ethers, including isomers of this compound, can lead to the formation of both cyclic and linear polymer chains. For instance, in the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether (tBGE) with B(C6F5)3, cyclic poly(tert-butyl glycidyl ether) chains are formed. This process often results in a bimodal molecular weight distribution, where the cyclization of short chains precedes subsequent chain elongation to yield higher molecular weight cycles. csic.esresearchgate.net While cyclic chains are a primary product, the formation of non-cyclic byproducts is also common in these systems. csic.esresearchgate.net

High topological purity of low molecular weight cyclic chains (e.g., Mη = 0.7 kDa, Đ = 1.1) has been successfully achieved through preparative gel permeation chromatography. csic.esresearchgate.net For higher molecular weight fractions (e.g., Mη = 3 kDa, Đ = 1.3), a click scavenging protocol can be employed to eliminate non-cyclic byproducts, thereby generating pure cyclic chains. csic.esresearchgate.net

Conversely, the presence of water during the zwitterionic ring-opening polymerization of glycidyl monomers with B(C6F5)3 can lead to the formation of linear polymer chains. researchgate.netresearchgate.net Furthermore, linear poly(tert-butyl glycidyl ether) with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity can be synthesized via monomer-activated anionic polymerization. This method utilizes tetraoctylammonium bromide as an initiator and triisobutylaluminum (B85569) as a monomer activator. acs.org

Mechanistic Investigation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations serve as a powerful tool for investigating the underlying mechanisms of polymerization reactions involving this compound and its derivatives. For the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether (tBGE) with B(C6F5)3, DFT calculations have been performed to elucidate the formation of zwitterionic intermediates and the monomer transfer reaction. csic.esresearchgate.netcsic.esx-mol.net These investigations reveal that the transfer reaction to the monomer significantly influences chain growth, primarily through the attack of the glycidyl oxygen of the monomer on the growing polymer chain. csic.esresearchgate.netcsic.es

Beyond specific reaction pathways, DFT can quantitatively determine the radical reactivity index (Fk0) for individual atoms within a molecule. This capability is crucial for optimizing the molar ratios of reacting monomers to enhance polymerization efficiency and for providing detailed insights into free-radical polymerization mechanisms. frontiersin.org

Functional Materials Design and Poly(glycerol–succinate) Copolymers

This compound (BGE) plays a pivotal role in the design of functional materials, particularly through its integration into poly(glycerol–succinate) (PGS) copolymers. This strategy involves introducing BGE as an epoxidized functional agent during the polyesterification reaction between glycerol (B35011) and succinic acid. acs.orgfigshare.comacs.orgfigshare.com BGE is specifically chosen as a model compound to simulate the incorporation of other potential epoxidized functional molecules into polymeric systems. acs.orgfigshare.comacs.orgfigshare.com

Influence on Hyperbranched Polymer Architecture

The incorporation of this compound (BGE) as a comonomer significantly impacts the architecture of hyperbranched polymers (HBPs), particularly those derived from poly(glycerol–succinate). acs.orgfigshare.comacs.orgfigshare.com The theoretical reaction pathways involving BGE have been validated by comparing them with the topological units identified through 2D Nuclear Magnetic Resonance (NMR) correlations. acs.orgfigshare.comacs.orgfigshare.com

A notable effect of BGE integration is the alteration of the polymer's thermal properties. Hyperbranched polymers containing BGE, such as poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE), exhibit a lower glass transition temperature (Tg) compared to pure poly(glycerol–succinate) (PGS). For instance, PGS-co-BGE has a Tg of -16.1 °C, whereas PGS has a Tg of -3.9 °C. acs.orgfigshare.comacs.orgfigshare.com This reduction in Tg is attributed to the butyl tails of BGE, which act as dynamic spacers between the polymer chains, enhancing chain mobility during the relaxation process. acs.orgfigshare.comacs.orgfigshare.com

Table 1: Glass Transition Temperatures of Poly(glycerol–succinate) and its Copolymer with this compound

Polymer TypeGlass Transition Temperature (Tg)Reference
Poly(glycerol–succinate) (PGS)-3.9 °C acs.orgfigshare.comacs.orgfigshare.com
Poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE)-16.1 °C acs.orgfigshare.comacs.orgfigshare.com

Modulation of Regioselectivity and Stoichiometric Balance

In the context of branched poly(butylene succinate) (PBS) copolymers, the introduction of BGE as a branching monomer significantly impacts the rheological properties. The resulting PBS-BGE copolymers exhibit higher shear thinning behaviors and higher complex viscosity at low frequencies, indicating the formation of network-like structures. aip.org Furthermore, the elasticity of the polymer is notably improved with the incorporation of BGE. aip.org

Dynamic Mechanical Analysis and Relaxation Processes

The relaxation processes of poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE) have been extensively investigated to understand their dynamic behavior. acs.orgfigshare.comacs.orgfigshare.com The effective activation energy (Eα) across the glass transition temperature (Tg) range has been calculated using the advanced isoconversional method. acs.orgfigshare.comacs.orgfigshare.com Additionally, the β-relaxation activation energy (Eβ) has been determined through annealing experiments. acs.orgfigshare.comacs.orgfigshare.com

The observed variations in Eα and Eβ values are explained by the competition between cooperative and noncooperative segmental motions, as well as the hindrance imposed by the hydrogen-bonded network within the polymer structure. acs.orgfigshare.comacs.orgfigshare.com This dynamic behavior, influenced by the presence of BGE, is considered potentially generalizable to other plastic glass systems containing a critical amount of secondary interactions. acs.orgfigshare.comacs.orgfigshare.com Comparative studies show that PGS-co-BGE exhibits a longer relaxation time compared to pure PGS. researchgate.net Dynamic mechanical analysis (DMA) confirms that the grafting of this compound onto polymers like polyvinyl alcohol (PVA) can lead to a shift in the glass transition temperature (Tg) relaxation peak to lower temperatures, suggesting a weakening of intermolecular hydrogen bonding. researchgate.net

Table 2: Key Dynamic Properties of Poly(glycerol–succinate) and its Copolymer with this compound

Polymer TypeEffective Activation Energy (Eα) through Tgβ-Relaxation Activation Energy (Eβ)Relaxation Time (compared to PGS)Reference
Poly(glycerol–succinate) (PGS)(Data not explicitly provided in snippets, but calculated)(Data not explicitly provided in snippets, but estimated)Shorter acs.orgfigshare.comacs.orgfigshare.comresearchgate.net
Poly(glycerol–succinate-co-butyl glycidyl ether) (PGS-co-BGE)(Data not explicitly provided in snippets, but calculated)(Data not explicitly provided in snippets, but estimated)Longer acs.orgfigshare.comacs.orgfigshare.comresearchgate.net

Toxicological Research and Health Risk Assessment of Butyl Glycidyl Ether

Genotoxicity and Carcinogenicity Studies

Carcinogenesis Bioassays in Experimental Animals

Splenic Mononuclear Cell Leukemia

Long-term inhalation exposure to butyl glycidyl (B131873) ether has been linked to an increased incidence of splenic mononuclear cell leukemia in rats. In a two-year whole-body inhalation study, male F344 rats exposed to 30 ppm of BGE showed an increase in splenic mononuclear cell leukemia incidences. A positive trend for this condition was also observed in female rats jst.go.jpnih.govresearchgate.net.

Table 1: Incidence of Splenic Mononuclear Cell Leukemia in Rats Exposed to Butyl Glycidyl Ether

Exposure Concentration (ppm)Male Rats (Incidence)Female Rats (Incidence)
0 (Control)10 (20%)Not specified
1016 (32%)Not specified
3019 (38%)Increased by trend test
907 (14%)Not specified
Data for male rats at 30 ppm showed a statistically significant increase mhlw.go.jp.
Uterine Histiocytic Sarcoma

Studies in mice have demonstrated that this compound can increase the incidence of histiocytic sarcomas of the uterus in a dose-dependent manner. In a two-year whole-body inhalation study, female BDF1 mice exposed to BGE showed a significant increase in these tumors at concentrations of 15 ppm and above jst.go.jpnih.goviarc.frjst.go.jp. This type of tumor is considered rare in historical control data jst.go.jp.

Table 2: Incidence of Uterine Histiocytic Sarcoma in Female Mice Exposed to this compound

Exposure Concentration (ppm)Female Mice (Incidence)
0 (Control)0/50
5Not specified
15Increased
45Increased
*Incidences were significantly increased at 15 ppm and above jst.go.jpiarc.fr.
Comparison with Analogous Glycidyl Ethers and Glycidol (B123203)

The toxicological profile of this compound shares similarities with other analogous glycidyl ethers and glycidol due to the presence of the epoxide functional group, which is known to alkylate DNA canada.ca. While this compound has not always been tested in long-term cancer bioassays, evidence from analogous substances suggests similar carcinogenic potential canada.ca. For instance, allyl glycidyl ether and glycidol have also tested positive for various endpoints in both in vivo and in vitro genotoxicity assays canada.ca. Glycidol itself is classified as a potential carcinogen nih.gov. The induction of histiocytic sarcomas of the uterus in mice by BGE is consistent with observations in glycidol inhalation studies, suggesting that some low molecular weight epoxy compounds may target the uterus as a common site for tumor development jst.go.jp.

Table 3: Comparative Toxicological Endpoints of this compound, Allyl Glycidyl Ether, and Glycidol

CompoundCarcinogenicity (Rodents)Genotoxicity (In vivo/In vitro)Testicular AtrophyUterine Histiocytic Sarcoma
This compoundClear evidence jst.go.jpnih.govresearchgate.netSuspected tcichemicals.comfarnell.comrudolphbros.comYes nih.govindustrialchemicals.gov.aucdc.govYes jst.go.jpnih.goviarc.frjst.go.jp
Allyl Glycidyl EtherAnalogous evidence canada.caPositive canada.canih.govNo effect reported industrialchemicals.gov.auNot specified
GlycidolYes canada.canih.govPositive canada.canih.govNot specifiedYes jst.go.jp

Systemic Toxicity and Organ-Specific Effects

This compound can cause systemic toxicity and affect specific organs. Symptoms of exposure can include irritation of the eyes, skin, and nose, skin sensitization, narcosis, and central nervous system depression nih.govcdc.gov.

Testicular Atrophy and Reproductive Toxicity

Testicular atrophy has been observed in rats exposed to n-butyl glycidyl ether vapors at concentrations of 400 mg/m³ and above industrialchemicals.gov.au. Early investigations in animals also reported testicular atrophy in rats exposed to n-butyl glycidyl ether nih.govcdc.gov. While specific human studies on testicular atrophy or hematopoietic abnormalities due to glycidyl ether exposure are not widely available, the possibility of these effects in exposed workers is a concern cdc.gov. Furthermore, this compound is suspected of damaging fertility or the unborn child farnell.comrudolphbros.com.

Hematopoietic System Abnormalities

Exposure to this compound may lead to possible hematopoietic effects cdc.gov. Studies indicate that some glycidyl ethers are capable of producing adverse effects on the hematopoietic system in various laboratory animal species cdc.gov. Renal and lymphoreticular/hematopoietic tumors have also been reported in mice following dermal exposure to structurally similar chemicals hp.com.

Immunotoxicity Studies

Immunotoxicity studies concerning this compound have been conducted. Research published in the Chinese Journal of Preventive Medicine in 1988 specifically addressed the immunotoxicity of this compound iarc.frkoreascience.krscience.gov. Additionally, this compound is known to cause skin sensitization tcichemicals.comnih.govcdc.gov.

Central Nervous System Depression

Exposure to this compound, whether through ingestion or inhalation, has been observed to induce central nervous system (CNS) depression. Animal studies have provided detailed insights into the physiological responses associated with BGE exposure. In rodents, signs of CNS depression include somnolence (general depressed activity), incoordination, and ataxia. Agitation and excitement may precede the onset of frank depression, with animals often becoming comatose at the time of death nih.gov.

Research findings indicate that the predominant signs of pharmacological activity can vary with the route of administration. Intragastric administration of BGE in acute animal studies primarily resulted in depression of the central nervous system, characterized by incoordination, ataxia, and depressed motor activity nih.gov. Human cases of poisoning by inhalation of BGE have also provided indirect evidence of its absorption and distribution to the central nervous system, with reported symptoms including persistent and severe headaches nih.gov.

Metabolism and Biotransformation Pathways

This compound undergoes rapid absorption and extensive metabolism in mammalian systems following oral administration. Studies utilizing radiolabeled BGE have elucidated the primary routes of elimination and the identification of key metabolites.

Absorption and Elimination Kinetics in Mammalian Systems

Upon oral administration to male rats and rabbits, this compound is rapidly absorbed and metabolized. The majority of the administered compound is eliminated from the body within 24 hours. No detectable levels of the parent BGE compound have been found in the urine of rats or mice.

Table 1: Elimination Kinetics of [14C]-Labeled this compound in Mammalian Systems (24 hours post-oral dose) (Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.)

SpeciesDose (mg/kg)% Excreted in Urine% Excreted in Feces% Excreted as 14CO2 (Expired Air)% Remaining in TissuesReference
Rat2-20084-922.6-7.7≤ 1.51.8-4.4
Mouse2-20064-735.3-1210-181.5-1.7
Rabbit2078Not specifiedNot specifiedNot specified

In studies involving [(14)C]-labeled n-butyl glycidyl ether, the primary route of excretion was urine. For rats, 84-92% of a single oral dose was excreted in urine within 24 hours, while 2.6-7.7% was excreted in feces, and up to 1.5% was exhaled as (14)CO2. In mice, the urinary excretion accounted for 64-73% of the dose, fecal excretion for 5.3-12%, and expired air (as (14)CO2) for 10-18% within the same timeframe.

Identification of Urinary Metabolites

The metabolism of this compound involves a complex mixture of metabolites, with several major compounds identified in urine. The biotransformation pathways primarily involve hydration of the epoxide ring and conjugation with glutathione (B108866).

Table 2: Major Urinary Metabolites of this compound in Rats and Rabbits (Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering of data.)

SpeciesMetabolitePercentage of Oral Dose in UrineReference
Rat3-Butoxy-2-hydroxypropionic Acid9
Rat3-Butoxy-2-acetylaminopropionic Acid23
RatButoxyacetic Acid10
Rabbit3-Butoxy-2-hydroxypropionic Acid35
RabbitButoxyacetic Acid5

Other identified urinary metabolites include 3-butoxy-2-hydroxy-1-propanol and its monosulfate or monoglucuronide conjugates, O-butyl-N-acetylserine, 2-butoxyethanol, and 3-butoxy-1-(N-acetylcystein-S-yl)-2-propanol (a mercapturic acid metabolite derived from glutathione conjugation). Some of these metabolites can undergo further omega-1 oxidation.

3-Butoxy-2-hydroxypropionic acid is a significant urinary metabolite of this compound wikipedia.org. In rats, it accounts for approximately 9% of the orally administered dose, while in rabbits, it is a more prominent metabolite, representing about 35% of the dose in urine. Its formation is primarily attributed to the hydrolytic opening of the epoxide ring of BGE.

Another major urinary metabolite identified in rats is 3-butoxy-2-acetylaminopropionic acid, which constitutes approximately 23% of the oral dose. Notably, this metabolite has not been detected in rabbits. The formation of 3-butoxy-2-acetylaminopropionic acid is considered novel and may involve the cleavage of the epoxide ring by ammonia (B1221849) or an amine, or potentially through the amination of a keto acid intermediate, followed by N-acetylation. These reactions are considered efficient detoxification pathways for this compound.

Butoxyacetic Acid

Butoxyacetic acid is a significant urinary metabolite of this compound. uni.lufishersci.comchem960.comfishersci.comnih.govgoogleapis.comnih.gov Its formation proceeds via a pathway involving the hydrolytic opening of the epoxide ring of BGE, followed by the oxidation of the resulting diol, 3-butoxy-2-hydroxypropionic acid, and subsequent oxidative decarboxylation. uni.lufishersci.comfishersci.comnih.govlibretexts.org In studies involving oral administration of [1-14C]this compound to male Wistar rats and New Zealand White rabbits, butoxyacetic acid was identified as a major metabolite. uni.lufishersci.comchem960.com In rats, it accounted for approximately 10% of the administered dose, while in rabbits, it constituted about 5% of the dose. uni.lufishersci.comchem960.com

3-Butoxy-2-hydroxy-1-propanol and Conjugates

3-Butoxy-2-hydroxy-1-propanol is a primary metabolite formed from the hydration pathway of this compound. nih.govuni.luiarc.fr This diol can undergo further conjugation reactions, leading to the formation of its monosulfate and monoglucuronide conjugates. nih.govuni.luiarc.fr These conjugated forms represent a significant portion of the hydration pathway metabolites. iarc.fr

Mercapturic Acid Metabolites

Mercapturic acid metabolites are formed through the glutathione conjugation pathway. nih.govuni.lunih.gov A key mercapturic acid metabolite identified in both rat and mouse urine is 3-butoxy-1-(N-acetylcystein-S-yl)-2-propanol, also known as 3-butoxy-2-hydroxypropyl mercapturic acid. nih.govuni.luiarc.fr This metabolite is derived from the conjugation of glutathione (GSH) with BGE, specifically at the C-1 position. uni.lunih.gov Further modifications of this mercapturic acid have also been observed, including its 3′-hydroxy derivative and a carboxylic acid produced by ω-oxidation of the 3-butoxy group. nih.goviarc.fr The glutathione conjugation pathway collectively accounts for 22–38% of the administered BGE dose. nih.goviarc.fr

Oxidative Deamination Products

Oxidative deamination is another metabolic process observed for this compound metabolites. nih.govuni.lu Specifically, the intermediate S-cysteine conjugate of 1-butyl glycidyl ether, 3-butoxy-1-(cystein-S-yl)-2-propanol, undergoes oxidative deamination. nih.govuni.luiarc.fr This reaction results in the formation of the corresponding α-keto acid, which is subsequently reduced to an α-hydroxy acid. nih.govuni.luiarc.fr These oxidative deamination products were detected in mouse urine but were not found in rat urine, indicating species-specific differences in BGE metabolism. nih.govuni.lu

Enzymatic and Biochemical Mechanisms of Biotransformation

The biotransformation of this compound primarily proceeds through two major metabolic pathways: hydration and glutathione conjugation. nih.goviarc.frfishersci.comnih.gov Epoxide hydrolase plays a dominant role in the metabolism and detoxification of glycidyl ethers, including BGE. nih.govlibretexts.org

Hydration and Subsequent Oxidation/Decarboxylation

The hydration pathway initiates with the hydrolytic opening of the epoxide ring of this compound. uni.lufishersci.comfishersci.comnih.govlibretexts.org This reaction yields a diol, 3-butoxy-2-hydroxy-1-propanol. nih.govuni.luiarc.fr The diol then undergoes further oxidation to form 3-butoxy-2-hydroxypropionic acid. uni.lufishersci.comfishersci.comnih.govlibretexts.org Subsequent oxidative decarboxylation of 3-butoxy-2-hydroxypropionic acid leads to the formation of butoxyacetic acid. uni.lufishersci.comfishersci.comnih.govlibretexts.org This pathway accounts for 61–76% of the administered dose in rats and mice. iarc.fr

Glutathione Conjugation

The glutathione conjugation pathway involves the direct reaction of this compound with glutathione (GSH). nih.govuni.lunih.gov In vitro studies have demonstrated that this conjugation occurs specifically at the C-1 position of the BGE molecule, with or without the involvement of glutathione S-transferase. uni.lu This conjugation leads to the formation of S-cysteine conjugates, which are then further processed to mercapturic acid metabolites, such as 3-butoxy-1-(N-acetylcystein-S-yl)-2-propanol. nih.govuni.luiarc.fr This pathway represents a significant route of biotransformation, contributing 22–38% to the total elimination of the administered dose. nih.goviarc.fr

Metabolite Excretion Data

The following table summarizes the major urinary metabolites of this compound identified in rats and rabbits, along with their approximate percentages of the administered dose. uni.lufishersci.comchem960.com

Metabolite NameRat (% of Administered Dose)Rabbit (% of Administered Dose)
Butoxyacetic Acid10% uni.lufishersci.comchem960.com5% uni.lufishersci.comchem960.com
3-Butoxy-2-hydroxypropionic Acid9% uni.lufishersci.comchem960.com35% uni.lufishersci.comchem960.com
3-Butoxy-2-acetylaminopropionic Acid23% uni.lufishersci.comchem960.comNot detected fishersci.com

Environmental Fate and Ecotoxicological Implications

Environmental Release and Sources

Butyl glycidyl (B131873) ether is not known to occur naturally in the environment iarc.frcanada.canih.gov. Its presence in the environment is primarily a result of human activity canada.ca.

Emissions from Industrial Facilities

Potential environmental emissions of butyl glycidyl ether primarily originate from industrial facilities involved in the production, handling, or use of epoxy-based resins, coatings, and adhesives iarc.frcanada.cacanada.ca. In Canada, importers reported releasing between 100 and 1000 kg of this compound into the air in 2006 iarc.frcanada.cacanada.ca. While no manufacturing in reportable quantities occurs in Canada, releases can still happen from facilities processing, handling, or storing imported material canada.cacanada.ca. Emissions into the ambient environment are largely from anthropogenic sources, specifically the commercial production and use of epoxy resins canada.cacanada.ca. This compound has also been identified as an impurity in material preservatives for paint and pesticide products iarc.fr.

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is influenced by several transformation and degradation processes in various environmental compartments.

Hydrolysis in Aquatic Environments

This compound contains an epoxide group, which makes it susceptible to hydrolysis in water iarc.frnih.gov. However, the rate of this reaction is estimated to be very slow iarc.fr. The estimated half-life for hydrolysis of n-butyl glycidyl ether at pH 7 is approximately 62 years nih.gov. Another estimate suggests a half-life of 60 years at pH 7 iarc.fr.

Atmospheric Oxidation by Hydroxyl Radicals

In the ambient atmosphere, n-butyl glycidyl ether is expected to exist solely as a vapor due to its vapor pressure of 3.2 mm Hg at 25 °C iarc.frnih.gov. Vapor-phase n-butyl glycidyl ether is degraded in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals iarc.frnih.gov. The half-life for this reaction in air is estimated to be approximately 19 hours iarc.frnih.gov, calculated from a rate constant of 2X10⁻¹¹ cm³/molecule-sec at 25 °C nih.gov. This corresponds to an atmospheric half-life of about 0.54 days canada.ca. The substance is not anticipated to undergo direct photolysis in the environment as it lacks functional groups that absorb light in the environmental UV spectrum iarc.frnih.gov. It is also not expected to react with photo-oxidative species such as ozone in the atmosphere iarc.frcanada.ca. Given its predicted atmospheric half-life, n-butyl glycidyl ether is considered not persistent in air canada.ca.

Table 1: Atmospheric Degradation Properties of this compound

PropertyValueReference
Vapor Pressure (at 25 °C)3.2 mm Hg nih.gov
Atmospheric Half-life (Hydroxyl Radicals)19 hours (approx. 0.54 days) iarc.frcanada.canih.gov
Rate Constant (Hydroxyl Radicals, at 25 °C)2X10⁻¹¹ cm³/molecule-sec nih.gov
Direct PhotolysisNot expected iarc.frnih.gov
Reaction with OzoneNot expected iarc.frcanada.ca

Volatilization from Water and Soil Surfaces

Volatilization from water surfaces is expected to be an important fate process for n-butyl glycidyl ether iarc.fr. This is based on its estimated Henry's Law constant of 2.5X10⁻⁵ atm-cu m/mole, derived from its vapor pressure and water solubility (2X10⁴ mg/L) nih.gov. Based on this Henry's Law constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 1 day iarc.frnih.gov. For a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), the estimated volatilization half-life is 16 days iarc.frnih.gov.

In soil, n-butyl glycidyl ether is expected to have high mobility based on an estimated soil adsorption coefficient (Koc) of 52 iarc.frnih.gov. Volatilization from moist soil surfaces may occur based on its Henry's Law constant iarc.frnih.gov. The potential for volatilization from dry soil surfaces also exists, supported by its vapor pressure iarc.frnih.gov.

Table 2: Volatilization and Soil Mobility Properties of this compound

PropertyValueReference
Henry's Law Constant2.5X10⁻⁵ atm-cu m/mole nih.gov
Volatilization Half-life (Model River)1 day iarc.frnih.gov
Volatilization Half-life (Model Lake)16 days iarc.frnih.gov
Soil Adsorption Coefficient (Koc)52 iarc.frnih.gov
Mobility in SoilHigh mobility expected iarc.frnih.gov

Aquatic and Terrestrial Ecotoxicity

This compound is classified as harmful to aquatic life with long-lasting effects tcichemicals.comthermofisher.comcpachem.com. Empirical acute aquatic toxicity data suggest that the substance poses a low to moderate hazard to aquatic organisms canada.ca. However, it did not meet the ecological categorization criteria for inherent toxicity to aquatic organisms in a screening assessment canada.ca.

The estimated bioconcentration factor (BCF) for n-butyl glycidyl ether is 3, which suggests a low potential for bioconcentration in aquatic organisms iarc.fr. Based on a comparison of predicted no-toxic-effect concentrations and environmental exposure concentrations, it has been concluded that n-butyl glycidyl ether is not entering the environment in quantities or concentrations that would have an immediate or long-term harmful effect on the environment or its biological diversity canada.ca. It is also concluded that it does not constitute a danger to the environment upon which life depends canada.ca. The product is water-soluble and may spread in water systems thermofisher.com. It is considered toxic to terrestrial vertebrates thermofisher.com.

Hazard to Aquatic Organisms

This compound poses a low to moderate acute hazard to aquatic organisms. canada.ca Empirical acute median lethal concentration (LC50) and median effective concentration (EC50) values for aquatic organisms range from 3.9 to 65 mg/L. canada.ca Model data for these endpoints similarly fall within a range of 3.7 to less than 967 mg/L. canada.ca

Despite the low to moderate acute hazard, this compound is classified as harmful to aquatic life with long-lasting effects. thermofisher.comtcichemicals.comcpachem.com It has been noted to be harmful to fish and potentially poisonous to fish and plankton in water bodies. emsdiasum.comemsdiasum.com Therefore, environmental guidelines emphasize preventing the product from reaching groundwater, watercourses, or sewage systems due to the potential for danger to drinking water even from small quantities. emsdiasum.comemsdiasum.com

Table 1: Empirical Acute Aquatic Toxicity Data for this compound

EndpointValue Range (mg/L)Hazard LevelSource
LC50/EC503.9 - 65Low to Moderate Acute Hazard canada.ca

Potential for Bioaccumulation

This compound exhibits a low potential for bioaccumulation in organisms. canada.cathermofisher.comellsworth.com This is supported by its low experimental log octanol-water partition coefficient (log Kow) value of 0.63. canada.cathermofisher.comellsworth.com A low log Kow value suggests limited partitioning into fatty tissues of living organisms. canada.ca

Predictive models further corroborate this low potential. For instance, the modified Gobas Bioconcentration Factor (BCF) model for fish predicted a BAF (Bioaccumulation Factor) of 1.173 L/kg. canada.ca This value indicates that this compound is not expected to significantly bioconcentrate in fish or biomagnify within aquatic food webs. canada.ca Consequently, this compound does not meet the bioaccumulation criteria (BAF or BCF ≥5000) as defined by the Persistence and Bioaccumulation Regulations in Canada. canada.ca Furthermore, assessments have concluded that it is not considered persistent, bioaccumulative, or inherently toxic to aquatic organisms. canada.cacanada.ca

Table 2: Bioaccumulation Potential Indicators for this compound

ParameterValueImplicationSource
Log Kow0.63Low potential to accumulate in biota canada.cathermofisher.comellsworth.com
Predicted BAF (fish)1.173 L/kgLow potential for bioconcentration/biomagnification canada.ca

Analytical Methodologies for Butyl Glycidyl Ether

Detection and Quantification in Various Matrices

Several chromatographic techniques, often coupled with specific detectors, are utilized for the analysis of butyl glycidyl (B131873) ether. These methods offer varying sensitivities and selectivities, making them suitable for different sample types and concentration ranges.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely established method for the detection and quantification of butyl glycidyl ether, particularly in air samples. The compound can be measured in air using coconut-shell charcoal solid sorbent tubes as the sampling medium. iarc.fr The collected BGE is then desorbed, typically with a solvent like carbon disulfide (CS2), and analyzed by GC-FID. cdc.gov

Specific methodologies, such as NIOSH Method 1616 and OSHA Method 7, outline detailed procedures for BGE analysis in air. iarc.frcdc.govnih.gov These methods often employ a stainless steel column packed with 10% free fatty-acid phase (FFAP) on an 80/100 mesh Chromosorb W-AW DMCS column. iarc.frcdc.gov Typical operating temperatures for GC-FID analysis of BGE include an injection temperature of 180 °C, a detector temperature of 275 °C, and a column temperature of 130 °C. cdc.gov The carrier gas used is typically nitrogen at a flow rate of 50 mL/min, with an injection volume of 5 µL. cdc.gov The working range for NIOSH Method 1616 is reported as 15 to 60 ppm (80 to 320 mg/m³) for a 20-L air sample. cdc.gov For better resolution and sensitivity, an appropriate capillary column may also be utilized. cdc.gov

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with a variable wavelength dual-beam ultraviolet-visible (UV-Vis) spectrophotometric detector can be employed for the determination of this compound in air and other environmental media. iarc.fr Separation of BGE is achieved using a stainless-steel reversed-phase column. iarc.fr HPLC is particularly suitable for non-volatile derivatives of glycidyl ethers, with C18 columns and acetonitrile/water mobile phases often recommended. Purity verification of glycidyl ethers via HPLC-UV is considered critical, with retention time matching reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and selective approach for the measurement of this compound, especially in complex environmental matrices such as wastewater. iarc.fr For wastewater samples, BGE can be extracted using liquid/liquid extraction and XAD-2 resin adsorption methodologies. iarc.fr The extract is then analyzed by GC-MS, commonly utilizing a non-polar DB-1 fused silica (B1680970) column. iarc.fr GC-MS is particularly effective for trace analysis in environmental samples, offering sensitivity down to parts per billion (ppb) levels.

Sampling Protocols and Detection Limits

Effective sampling protocols are integral to the accurate quantification of this compound. For air sampling, coconut-shell charcoal solid sorbent tubes are widely used. iarc.frcdc.gov These tubes typically contain two sections of activated coconut charcoal (e.g., 100 mg front section; 50 mg back section) separated by a urethane (B1682113) foam plug. cdc.gov A personal sampling pump is used to draw air through the sorbent tube at an accurately known flow rate, typically between 0.01 and 0.2 L/min, for a total sample size ranging from 15 to 30 L. cdc.govosha.gov After sampling, the tubes are capped and should be packed securely for shipment, with refrigeration recommended upon receipt by the laboratory to maintain sample stability. cdc.gov Breakthrough, where the sorbent capacity is exceeded, was not observed after sampling 44 L from a test atmosphere containing 30 mg/m³ of n-butyl glycidyl ether. cdc.gov

The detection limits for this compound vary depending on the analytical method and matrix.

Analytical MethodMatrixSampling Medium/PreparationDetection Limit (LOD) / Working RangeReference
GC-FID (NIOSH Method 1616)AirCoconut-shell charcoal solid sorbent tubes5 µg per sample (estimated) iarc.fr, Working range: 80 to 320 mg/m³ (15 to 60 ppm) for 20-L air sample cdc.gov iarc.frcdc.gov
GC-FID (OSHA Method 7)AirCSC tube (100/50 mg)Not provided nih.gov nih.gov
HPLC-UV/VisAir and other environmental mediaNot specifiedAs low as 1 ppb (absolute limit) iarc.fr iarc.fr
GC-MSWastewaterLiquid/liquid extraction and XAD-2 resin adsorptionppb levels for trace analysis iarc.fr
GC-MSOlive oil (for BADGE/BFDGE, but method applicable to similar compounds)Liquid-liquid extraction, SPE clean-up0.05-2 mg/kg range (for BADGE/BFDGE) researchgate.net researchgate.net

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of butyl glycidyl (B131873) ether traditionally relies on processes involving butanol and epichlorohydrin (B41342), often utilizing acidic catalysts such as sulfuric acid, perchloric acid, or Lewis acids like boron trifluoride ether complex google.comresearchgate.net. Current research is actively investigating novel catalytic systems to improve the efficiency, selectivity, and environmental profile of BGE synthesis.

One promising area involves the use of solid acid catalysts, such as perchlorate (B79767) solid acid catalysts or activated carbon-immobilized boron trifluoride catalysts chemicalbook.comgoogle.comgoogle.com. These solid-phase catalysts offer several advantages, including ease of separation from reaction products, reduced corrosion to equipment, and the potential for recycling, thereby mitigating environmental pollution chemicalbook.comgoogle.com. Studies have shown that using activated carbon-immobilized boron trifluoride catalysts can lead to high selectivity for the primary ring-opening reaction, minimizing side reactions and resulting in BGE with a high epoxide value and low organic chlorine content chemicalbook.comgoogle.com.

Furthermore, research extends to the cycloaddition of carbon dioxide to BGE to synthesize cyclic carbonates, utilizing catalysts such as quaternary ammonium (B1175870) salts and imidazolium (B1220033) salt ionic liquids researchgate.net. The catalytic activity of these systems can be influenced by factors such as the alkyl chain length of the cation and the nucleophilicity of the anion, with higher carbon dioxide pressure and elevated temperatures generally favoring reactivity researchgate.net. The addition of co-catalysts like zinc bromide can further enhance the catalytic performance of imidazolium salt ionic liquids researchgate.net.

Development of Advanced Polymeric Materials with Tuned Properties

Butyl glycidyl ether is a valuable reactive diluent for epoxy resins, and ongoing research aims to leverage its unique properties for the development of advanced polymeric materials with precisely tuned characteristics. BGE's ability to reduce viscosity while participating in the curing reaction makes it an attractive modifier for enhancing the mechanical and thermal performance of epoxy systems miller-stephenson.comsigmaaldrich.cn.

Studies have demonstrated that the incorporation of BGE can significantly improve the impact strength, cryogenic strength, and ductility of epoxy resins. For instance, modifying diglycidyl ether of bisphenol-F (DGEBF) epoxy systems with BGE has been shown to appreciably enhance impact strength, with one study reporting a 77.6% increase with the addition of 40 phr BGE compared to uncured epoxy kirj.ee. BGE's structure, comprising a soft segment and an epoxy segment, allows it to be incorporated into epoxy resins to facilitate and enhance these mechanical properties sigmaaldrich.cn.

Future research in this area includes exploring BGE's role in:

Smart Polymers: Investigating its integration into responsive polymeric systems that can adapt to external stimuli.

High-Performance Composites: Optimizing BGE's concentration and interaction within composite matrices to achieve superior strength-to-weight ratios and durability.

Biodegradable Epoxy Resins: Research has also explored using BGE to reduce the functionality of polyesters in the synthesis of biodegradable epoxy-polyester resins, which are then cured and studied for hydrolytic degradation researchgate.net.

These advancements aim to create new materials with enhanced performance for diverse applications, including coatings, adhesives, and advanced composites chemicalbook.comcanada.ca.

Further Elucidation of Mechanistic Toxicology and Long-Term Effects

While BGE's industrial applications are significant, ongoing research is crucial for a comprehensive understanding of its mechanistic toxicology and potential long-term effects. BGE contains an epoxide ring, which has the potential to interact with DNA, suggesting a genotoxic mechanism of carcinogenicity canada.ca.

Metabolism studies in rats and rabbits have shown that BGE is rapidly absorbed and metabolized, with the majority of the administered compound eliminated in urine within 24 hours nih.govtandfonline.comnih.govtandfonline.com. Key urinary metabolites identified include 3-butoxy-2-hydroxypropionic acid, 3-butoxy-2-acetylaminopropionic acid, and butoxyacetic acid nih.govtandfonline.comnih.govtandfonline.com. A noticeable species difference has been observed in the excretion of the two propionic acid metabolites tandfonline.com. The formation of 3-butoxy-2-acetylaminopropionic acid, a major urinary metabolite in rats, is considered novel and could arise from amination of 3-butoxy-2-hydroxypropionic acid or cleavage of the epoxide ring by ammonia (B1221849)/amines followed by acetylation tandfonline.com.

Research also indicates that BGE can bind non-enzymatically to the N-7 position of guanosine (B1672433) in vitro iarc.fr. While no long-term carcinogenicity assays have been exclusively conducted with BGE, available genotoxicity data support the possibility of BGE acting as a direct carcinogen canada.ca. BGE has been found to be mutagenic in S. typhimurium TA1535 strain without metabolic activation and has induced a dose-related increase in mutation frequency in the L5178Y mouse lymphoma mutagenicity assay iarc.frhealthcouncil.nl. It is also suspected of causing heritable genetic damage to human germ cells ilo.orgtcichemicals.com.

Future research should focus on:

Detailed Metabolic Pathways: Further elucidating the complete metabolic fate of BGE, including all intermediates and their respective enzymatic transformations, to better understand detoxification and activation pathways.

Molecular Mechanisms of Genotoxicity: Investigating the precise molecular interactions of BGE and its metabolites with DNA and other cellular components to fully characterize its genotoxic potential.

Long-Term Animal Studies: Conducting comprehensive long-term animal studies to assess chronic toxicity, carcinogenicity, and reproductive effects, particularly at environmentally relevant exposure levels.

In Vitro to In Vivo Extrapolation: Improving models for extrapolating in vitro genotoxicity findings to in vivo human relevance.

Refinement of Environmental Risk Assessment Models

Environmental risk assessment for this compound involves understanding its fate, transport, and potential effects in various environmental compartments. BGE's production and use, particularly as a reactive diluent for epoxy resins, can lead to its release into the environment nih.gov.

Environmental Fate and Transport:

Air: If released to air, BGE is expected to exist solely as a vapor. It is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life in air of approximately 0.54 to 19 hours, indicating it is not persistent in air canada.canih.gov.

Water: BGE is considered partially biodegradable in water. Studies report varying biodegradation rates, such as 40% over 28 days in a ready biodegradation test, suggesting a half-life of approximately 38 days, and 25% oxidation of theoretical oxygen demand over 28 days in a closed bottle test, suggesting a half-life of approximately 70 days canada.ca. Hydrolysis is also an important environmental fate process, with a reported half-life of 20.3 days at 20°C and pH 7, with the rate slowing as pH increases canada.ca. The hydrolysis products are likely to be more water-soluble and less bioaccumulative canada.ca. BGE is not expected to adsorb significantly to suspended solids and sediment in water nih.gov. Volatilization from water surfaces is expected to be an important fate process, with estimated half-lives for a model river and lake of 1 and 16 days, respectively nih.gov.

Soil: If released to soil, BGE is expected to have high mobility based on an estimated Koc of 52 nih.goviarc.fr. Volatilization from moist soil surfaces is expected to be an important fate process iarc.fr.

Bioaccumulation: The potential for bioconcentration in aquatic organisms is considered low, with an estimated bioconcentration factor of 3 iarc.fr.

Future Research Directions:

Improved Biodegradation Models: Developing more refined models that account for varying environmental conditions (e.g., temperature, microbial communities, nutrient availability) to predict biodegradation rates more accurately.

Long-Term Environmental Monitoring: Establishing long-term monitoring programs to track BGE concentrations in different environmental matrices and validate model predictions.

Assessment of Transformation Products: Identifying and assessing the environmental fate and toxicity of BGE's transformation and degradation products, as these may have different environmental impacts than the parent compound canada.ca.

Integrated Risk Assessment: Developing integrated environmental risk assessment models that combine exposure, fate, and effects data to provide a holistic view of potential environmental harm.

Innovative Analytical Techniques for Trace Detection and Metabolite Profiling

Accurate and sensitive analytical techniques are essential for monitoring this compound in various matrices, including air, biological samples, and environmental media, and for profiling its metabolites.

Current Analytical Methods:

Gas Chromatography (GC): BGE can be measured in air using solid sorbent tubes (e.g., coconut-shell charcoal) followed by gas chromatography with flame ionization detection (GC-FID) nih.goviarc.frcdc.gov. NIOSH Method 1616 provides a validated procedure for this, with a working range of 15 to 60 ppm for a 20-L air sample cdc.gov. Programmed temperature gas chromatography (PTGC) is also employed for the identification and determination of epoxy-type reactive diluents like BGE in solventless epoxy compounds dtic.mil.

High-Performance Liquid Chromatography (HPLC): HPLC has been used for the detection of other glycidyl ethers and is a potential method for BGE and its metabolites iarc.frnih.gov.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (e.g., GC-MS, LC-MS/MS), is crucial for identifying and quantifying BGE and its metabolites, especially for metabolite profiling in biological samples nih.govtandfonline.comnih.govtandfonline.comacs.org. For instance, LC-MS/MS methods have been developed for the quantification of glycidyl ethers in plasma, sometimes employing in-source derivatization for enhanced sensitivity acs.org. Nuclear magnetic resonance (NMR) spectroscopy has also been used in metabolism studies for metabolite identification nih.gov.

Future Research Directions:

Enhanced Sensitivity and Selectivity: Developing new analytical methods with even lower detection limits and higher selectivity to enable trace detection of BGE and its metabolites in complex matrices, particularly for biomonitoring and environmental surveillance.

Non-Invasive Monitoring: Exploring non-invasive analytical techniques for assessing human exposure to BGE, such as breath analysis or advanced skin sampling methods.

Comprehensive Metabolite Profiling: Utilizing advanced omics technologies (e.g., metabolomics) coupled with high-resolution mass spectrometry to comprehensively profile BGE metabolites, including novel or low-abundance species, to gain deeper insights into its biotransformation and potential biomarkers of exposure or effect.

Portable and Real-Time Detection: Developing portable and real-time analytical devices for on-site monitoring of BGE in occupational settings or environmental hot spots.

Standardization and Inter-laboratory Validation: Promoting the development of standardized analytical methods and conducting inter-laboratory validation studies to ensure data comparability and reliability across different research groups and regulatory bodies.

Q & A

Q. What is the role of BGE in epoxy resin formulation, and what safety measures are critical during its use?

BGE acts as a reactive intermediate and viscosity-reducing solvent in epoxy resin synthesis, enabling easier processing . However, it is classified as a Group 2B carcinogen (possibly carcinogenic) by IARC due to sufficient evidence in animal models and mechanistic data . Safety protocols include:

  • Using fume hoods and PPE (gloves, face shields) to minimize inhalation and dermal contact .
  • Storing BGE in tightly sealed containers at 4°C in well-ventilated areas to prevent degradation .
  • Monitoring workplace exposure limits, as chronic exposure may pose carcinogenic risks .

Q. What analytical methods are recommended for detecting BGE residues in industrial products?

Detection standards include:

  • LC-MS/MS for trace analysis in food and feed matrices (e.g., SN/T 3150-2012) .
  • Gas chromatography for quantifying BGE in adhesives or polymer formulations, validated by protocols such as HG/T 4883-2016 .
  • Environmental monitoring using PID gas sensors (ionization potential ~10 eV) for workplace air quality assessments .

Advanced Research Questions

Q. How can BGE be optimized as a diluent in adhesive formulations while mitigating exothermic reactions and strength reduction?

  • Spot Life Management : BGE’s spot life (~16 minutes) requires precise timing during adhesive curing. Pre-mixing with epoxy resins at controlled ratios (e.g., 10–20 wt%) can reduce viscosity without compromising shear strength .
  • Thermal Control : Avoid substitutes like benzene, which trigger violent exotherms. Instead, use cooling baths or incremental additions of BGE to moderate reaction temperatures .
  • Post-Curing Analysis : Torsional shear tests (Figure 1 in ) and chromatographic monitoring of byproducts ensure structural integrity .

Q. How do substrate size and steric effects influence BGE’s efficiency in catalytic epoxide ring-opening reactions?

Studies show reaction yields decrease with larger substrates due to steric hindrance. For example:

  • 96% yield with BGE (small substituent: –O–C₄H₉) vs. 56% with phenyl glycidyl ether (bulky –CH₂–OPh group) .
  • Methodological adjustments: Use smaller epoxide substrates or catalysts with flexible active sites (e.g., metal-organic frameworks) to enhance accessibility .

Q. How can researchers reconcile contradictory carcinogenicity data between IARC classifications and SDS reports?

  • Data Contextualization : IARC’s Group 2B classification is based on animal studies, while some SDS lack carcinogenicity data due to regulatory gaps (e.g., "no data available" in ).
  • Risk Mitigation : Adopt the precautionary principle—treat BGE as a potential hazard even if industrial SDS omit carcinogenicity. Reference IARC guidelines for laboratory safety protocols .

Q. What methodologies are effective for synthesizing hydrophobic polymers using BGE-modified macromonomers?

  • Alkaline Ring-Opening : React BGE with isoprenyl oxy poly(ethylene glycol) to create hydrophobic chain ends, followed by copolymerization with acrylic acid/maleic anhydride .
  • Performance Testing : Assess hydrophobicity via contact angle measurements and cement slurry viscosity reduction (e.g., 20–30% viscosity drop at 0.2% polymer dosage) .

Methodological Considerations

  • Synthesis Optimization : Microwave-assisted phase-transfer catalysis (e.g., TBAB catalyst) reduces reaction time and improves yields for glycidyl ethers, a strategy applicable to BGE synthesis .
  • Data Reproducibility : Document reaction conditions (e.g., temperature, molar ratios) meticulously, as minor variations significantly impact BGE’s reactivity in epoxy networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.